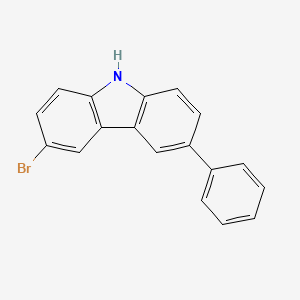

3-bromo-6-phenyl-9H-carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-6-phenyl-9H-carbazole is a useful research compound. Its molecular formula is C18H12BrN and its molecular weight is 322.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

3-Bromo-6-phenyl-9H-carbazole serves as an important building block in the development of OLEDs. Its unique optoelectronic properties allow for efficient light emission and energy transfer, making it suitable for use in displays and lighting applications. The incorporation of bromine enhances the compound's thermal stability and electronic characteristics, which are crucial for OLED performance .

Organic Photovoltaic Cells

The compound is also utilized in organic photovoltaic cells due to its ability to facilitate charge transport. Its structural features contribute to improved light absorption and exciton dissociation, which are essential for enhancing the efficiency of solar cells .

Medicinal Chemistry

Antibacterial and Antifungal Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this structure have shown effectiveness against various Gram-positive bacteria and fungi, suggesting potential therapeutic applications .

Mechanism of Action

The antibacterial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit critical enzymatic processes. This mechanism positions it as a promising candidate for developing new antibiotics .

Biochemical Reagents

This compound is employed as a biochemical reagent in studies involving the aryl hydrocarbon receptor (AhR). Its interaction with AhR can modulate gene expression related to various biological pathways, making it valuable in toxicology and pharmacology research.

Materials Science

Conducting Polymers

This compound can be used as a precursor for synthesizing conducting polymers, which find applications in sensors, transistors, and other electronic devices. The bromine substitution enhances the polymer's conductivity and stability under operational conditions.

Advanced Materials Development

In materials science, this compound contributes to the development of advanced materials with tailored electronic and optical properties. These materials are essential for various high-tech applications, including flexible electronics and nanotechnology.

Environmental Testing

The compound serves as a standard in environmental testing, particularly concerning halogenated carbazoles. It is utilized in research focused on the environmental impact of chemical pollutants and their degradation processes.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Properties/Benefits |

|---|---|---|

| Organic Electronics | OLEDs | High thermal stability, efficient light emission |

| Organic Photovoltaic Cells | Improved charge transport | |

| Medicinal Chemistry | Antibacterial/Fungal Agents | Disruption of cell membranes |

| Biochemical Reagent | Modulation of AhR signaling | |

| Materials Science | Conducting Polymers | Enhanced conductivity |

| Advanced Materials Development | Tailored electronic properties | |

| Environmental Testing | Standard for Halogenated Carbazoles | Research on chemical pollutants |

Case Studies

- Antibacterial Activity Study : A series of carbazole derivatives were synthesized based on this compound. The study found that certain derivatives exhibited MIC values as low as 0.5 µg/mL against resistant bacterial strains, indicating strong potential for therapeutic development .

- OLED Performance Evaluation : Research demonstrated that OLEDs incorporating this compound showed improved efficiency metrics compared to those using simpler carbazole derivatives. The study highlighted the importance of bromination in enhancing device performance .

- Environmental Impact Assessment : A study utilized this compound as a reference compound to assess the degradation rates of halogenated pollutants in aquatic environments, providing insights into their ecological risks.

Eigenschaften

Molekularformel |

C18H12BrN |

|---|---|

Molekulargewicht |

322.2 g/mol |

IUPAC-Name |

3-bromo-6-phenyl-9H-carbazole |

InChI |

InChI=1S/C18H12BrN/c19-14-7-9-18-16(11-14)15-10-13(6-8-17(15)20-18)12-4-2-1-3-5-12/h1-11,20H |

InChI-Schlüssel |

BEWZJUHGBZQONA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.